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Compound of Interest

Compound Name: For-Asp(OBzl)-OH

CAS No.: 5513-72-4

Cat. No.: B13793687

Get Quote

Role in Chemotactic Peptide Synthesis and Deformylase Inhibition

Executive Summary
For-Asp(OBzl)-OH (N-Formyl-L-aspartic acid

-benzyl ester) is a specialized amino acid building block used primarily in the synthesis of N-
formylated peptides. Unlike standard protecting groups (Fmoc/Boc) designed for temporary
shielding, the N-terminal formyl group in this molecule is often intended as a permanent
structural motif to mimic bacterial or mitochondrial protein initiation sequences.

Its primary research utility lies in:

Immunology & Chemotaxis: Synthesizing analogs of bacterial chemotactic peptides (e.g.,

fMLP analogs) to probe Formyl Peptide Receptors (FPRs).

Antibacterial Drug Discovery: Developing substrates and inhibitors for Peptide Deformylase

(PDF), a critical bacterial enzyme.[1][2][3]

Synthetic Efficiency: Introducing the formyl group during coupling rather than post-synthesis,

thereby preventing racemization and side reactions associated with formylating complex
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peptides.

Chemical Identity & Orthogonality
For-Asp(OBzl)-OH is a "dual-protected" derivative where the N-terminus carries a formyl group

and the side-chain carboxyl is protected as a benzyl ester.

Structural Properties
Property Detail

Chemical Name
N-Formyl-L-aspartic acid

-benzyl ester

Formula

CAS Number
2177-63-1 (Free acid form often cited; ester

variants exist)

N-Terminus

Formyl (For): Stable to TFA (Trifluoroacetic

acid). Cleaved by hydrazine or strong

acid/methanol.

Side Chain

Benzyl Ester (OBzl): Stable to TFA. Cleaved by

HF (Hydrofluoric acid) or Hydrogenolysis (

).

C-Terminus

Free Carboxyl (-OH): Ready for activation

(DCC/HOBt) and coupling to the next amino

acid or resin.

Orthogonality Logic
The chemical value of For-Asp(OBzl)-OH is its compatibility with Boc-chemistry logic. Because

the Formyl group is stable to TFA (the reagent used to remove Boc groups), this building block

can be coupled to the N-terminus of a peptide chain, and the peptide can be cleaved from the

resin (if using HF-labile resins) without losing the formyl group.
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Figure 1: Orthogonality profile of For-Asp(OBzl)-OH showing stability against standard Boc-

deprotection conditions (TFA) and cleavage pathways.

Biological Applications
A. Chemotaxis and FPR Signaling
The most common use of For-Asp(OBzl)-OH is synthesizing peptides that bind to Formyl

Peptide Receptors (FPRs) on neutrophils and macrophages.

Mechanism: Bacterial proteins initiate with N-formyl-methionine (fMet).[2] The immune

system evolved FPRs to detect these "foreign" N-formylated signatures, triggering

chemotaxis (cell migration) toward the infection.[4]

Research Utility: While fMet-Leu-Phe (fMLP) is the canonical ligand, researchers substitute

fMet with fAsp (using For-Asp(OBzl)-OH) to study the charge and steric constraints of the

FPR binding pocket.

Sperm Chemotaxis: Recent studies indicate N-formyl-aspartate is a chemoattractant for

sperm, mediated via

-2-adrenergic receptors, making this building block vital for fertility research [1].[5]
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Figure 2: Signaling cascade triggered by N-formyl peptides binding to FPRs, leading to immune

cell migration.[4]
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B. Peptide Deformylase (PDF) Inhibition
Bacterial Peptide Deformylase (PDF) is an essential enzyme that removes the formyl group

from nascent proteins.[2][3][6]

Drug Target: Blocking PDF stops bacterial growth.

Application: For-Asp(OBzl)-OH is used to synthesize transition-state mimics or substrate

analogs to assay PDF activity. The formyl group is the key recognition element for the

enzyme's active site [2].

Synthetic Protocols
Why use For-Asp(OBzl)-OH instead of Formylating
later?
Formylating a peptide after synthesis (using formic acid/acetic anhydride) carries high risks:

Racemization: Activation of the C-terminal amino acid can lead to loss of chirality.

Side Reactions: Post-synthetic formylation can accidentally formylate side chains (e.g.,

Lysine, Serine) if they are deprotected.

Aspartimide Formation: Aspartic acid sequences are prone to cyclization (Aspartimide) under

basic or acidic conditions.[7][8] Using the pre-formylated block minimizes exposure to harsh

formylation cocktails.

Protocol: Coupling For-Asp(OBzl)-OH in Solution
This protocol describes coupling For-Asp(OBzl)-OH to a growing peptide chain (H-Phe-OMe)

to create a chemotactic dipeptide precursor.

Reagents:

For-Asp(OBzl)-OH (1.0 eq)

H-Phe-OMe·HCl (1.0 eq)

DCC (Dicyclohexylcarbodiimide) (1.1 eq)
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HOBt (Hydroxybenzotriazole) (1.1 eq)

NMM (N-Methylmorpholine) (2.0 eq)

Solvent: DMF/DCM (1:1)

Step-by-Step:

Activation: Dissolve For-Asp(OBzl)-OH and HOBt in dry DMF at 0°C. Add DCC. Stir for 15

minutes to form the active ester.

Mechanism:[1][9][10] HOBt suppresses racemization of the Asp residue during activation.

Coupling: Add H-Phe-OMe·HCl and NMM to the mixture.

Note: NMM neutralizes the HCl salt of the phenylalanine ester, freeing the amine for

reaction.

Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

Workup: Filter off the DCU (dicyclohexylurea) byproduct. Dilute filtrate with Ethyl Acetate.

Wash: Wash sequentially with 5% citric acid (removes unreacted amine), 5%

(removes unreacted acid), and brine.

Result: The product For-Asp(OBzl)-Phe-OMe is obtained. The OBzl and OMe groups can be

removed later via hydrogenation if the free acid is required.

Troubleshooting & Stability
Aspartimide Formation
A critical risk when working with Asp(OBzl) derivatives is the formation of Aspartimide (a cyclic

succinimide intermediate).[7]

Cause: Attack of the peptide backbone nitrogen on the

-benzyl ester.
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Trigger: Strong bases (like Piperidine in Fmoc chemistry) or prolonged acid exposure.

Prevention:

Avoid strong bases if possible.

If using Fmoc chemistry downstream, add HOBt or DBU to the deprotection cocktail to

suppress ring closure [3].

Use For-Asp(OBzl)-OH primarily in Boc-chemistry or solution phase where base

exposure is minimized.

Deformylation (Removing the Formyl Group)
If the formyl group is intended as a temporary protecting group (rare, but possible):

Reagent: 15% Hydrazine hydrate in Methanol or dilute HCl in Methanol.

Condition: Room temperature, 2-4 hours.

Warning: Hydrazine will also cleave the benzyl ester (OBzl) to form a hydrazide. If you need

to remove only the formyl group while keeping the ester, use acidic deformylation

(HCl/MeOH) carefully controlled for time [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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